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Introduction to Everolimus Pharmacokinetics

Everolimus is an oral mammalian target of rapamycin (mTOR) inhibitor that has demonstrated significant
clinical utility across multiple therapeutic areas, including oncology, transplantation medicine, and
management of tuberous sclerosis complex. As a derivative of sirolimus (rapamycin) with improved
pharmacokinetic properties, everolimus exhibits a complex pharmacokinetic profile characterized by
significant inter-individual variability and a mnarrow therapeutic index. Understanding its
pharmacokinetic properties is essential for optimizing dosing regimens across different patient populations

and clinical indications.

The pharmacokinetics of everelimus have been extensively characterized in healthy subjects and special
populations, including patients with hepatic impairment, pediatric patients, and those receiving concomitant
medications. Everolimus is primarily metabolized via the cytochrome P450 3A4 (CYP3A4) system and is
a substrate for the P-glycoprotein (P-gp) efflux transporter. These characteristics make it susceptible to
numerous drug-drug interactions and significant variability in exposure parameters. This document provides
comprehensive application notes and experimental protocols for conducting pharmacokinetic studies of
everolimus in human subjects, supporting researchers in designing robust clinical trials and therapeutic drug

monitoring programs.
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Basic Pharmacokinetic Parameters of Everolimus

Fundamental Pharmacokinetic Properties

Table 1: Basic Pharmacokinetic Parameters of Everolimus in Human Subjects

Parameter Value Conditions Reference

Tmax 1-2 hours Fasting conditions [1]112]

Bioavailability ~12% (rats) Oral administration [3]

Protein Binding ~74% Healthy subjects and hepatic [2] [4]
impairment

Blood-to-Plasma Ratio 17-73% - [4]

Terminal Half-life ~30-35 hours Healthy subjects [2] [4]

Apparent Clearance 19.4+5.8L/h Healthy subjects (2-4 mg dose) [2]

(CLIF)

Primary Metabolic CYP3A4 Liver and gut [2] [4]

Pathway

Primary Route of Feces (80%), Urine - [4]

Elimination (5%)

Dose-Proportionality and Steady-State Kinetics

Dose proportionality has been demonstrated for everolimus within the therapeutic dose range. In a phase I
study of Chinese patients with advanced solid tumors, everolimus pharmacokinetic parameters increased
dose-proportionally from 5 mg/day to 10 mg/day doses. The mean Cmax and AUC values at steady state
were 5.4 + 1.8 ng/mL and 238 + 77 ng-h/mL for the 5 mg/day dose, compared to 13.2 + 7.9 ng/mL and 514 +
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231 ng-h/mL for the 10 mg/day dose [5]. Steady-state concentrations are typically achieved within 7 days

of once-daily dosing, with trough concentrations providing a reliable indicator of overall drug exposure [1].

Table 2: Steady-State Pharmacokinetic Parameters of Everolimus in Special Populations

. Cmax AUC
Population Dose Clearance Reference
(ng/mL) (ng-h/mL)
Healthy Subjects 10 mg single 15.4+8.6 114 + 45 19.4+5.8 [2]
dose L/h
Moderate Hepatic 10 mg single 11.7+4.3 245 + 91 9.1+3.1L/h [2]
Impairment dose
Advanced Solid 5 mg/day 54+£1.8 238 £ 77 - [5]
Tumors
Advanced Solid 10 mg/day 13.2+7.9 514 + 231 - [5]
Tumors

Clinical Study Designs and Experimental Protocols

Phase | Randomized Study Design in Advanced Solid Tumors

Study Population: Patients with advanced breast cancer, gastric cancer, non-small cell lung cancer, or renal
cell carcinoma refractory to standard therapy. Key inclusion criteria include: age >18 years, at least one
measurable lesion per RECIST criteria, adequate bone marrow, liver and renal functions, controlled diabetes

(fasting serum glucose <1.5 x upper limit of normal), and WHO performance status of 0-2 [5].

Exclusion criteria encompass: primary CNS tumors or metastases, uncontrolled infection, seropositivity for
HIV or hepatitis B/C, gastrointestinal impairment that could significantly alter everolimus absorption, recent
antineoplastic therapy (within 30 days), radiation therapy (within 4 weeks), or surgery (within 3 weeks)
before initiating everolimus, and treatment with strong CYP3A4 inhibitors or inducers within 5 days before

study initiation [5].
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Dosing Protocol:

¢ Randomization: 1:1 to everolimus 5 mg/day or 10 mg/day

e Administration: Oral once-daily dosing

e Dose modifications: Permitted for toxicity management

o Treatment duration: Continued until disease progression, unacceptable toxicity, death, or
investigator/patient decision to discontinue

Pharmacokinetic Sampling Protocol:

e 24-hour profile: Day 15 (pre-dose, 1, 2, 4, 6, 8, and 24 hours post-dose)

¢ Trough concentrations: Days 2, 8, 16, and 22 (pre-dose)

e Sample handling: Blood collection in appropriate tubes, processing to plasma, storage at -70°C until
analysis

Hepatic Impairment Study Design

Study Population: Subjects with mild (Child-Pugh A), moderate (Child-Pugh B), and severe (Child-Pugh C)

hepatic impairment compared to healthy matched controls [2].

Dosing Protocol: Single 10 mg oral dose administered as two 5 mg tablets after a light, low-fat breakfast

(~350 calories, 1-2 g fat).

Pharmacokinetic Sampling: Intensive sampling over 16 days with samples collected pre-dose and at 0.5, 1,

1.5,2,25,3,4,5,6, 8, 10, 12, 24, 36, 48, 72, 96, 120, 144, 192, 240, 288, 336, and 384 hours post-dose.

Key Findings: Hepatic impairment significantly affects everelimus pharmacokinetics. Patients with mild,
moderate, and severe hepatic impairment showed increased AUC values of 1.96, 3.51, and 6.54-fold
compared to healthy subjects, respectively. Dose reduction is recommended in hepatic impairment: 7.5

mg/day for mild impairment, 5 mg/day for moderate impairment, and 2.5 mg/day for severe impairment [2].

Drug-Drug Interaction Study Design

Study Focus: Evaluation of pharmacokinetic interactions between everolimus and enzyme-inducing

antiseizure medications [6].
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Study Design: Retrospective analysis of therapeutic drug monitoring data.

Key Findings: Concomitant administration of enzyme-inducing antiseizure medications (carbamazepine,
eslicarbazepine, oxcarbazepine, phenytoin, phenobarbital) reduces everolimus exposure by approximately
50% (C/D ratio 0.7 vs 1.4 ng/mL per mg). No significant interactions were observed with non-enzyme-

inducing ASMs [6].

Metabolic Pathways and Disposition
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Oral Administration

Rapid absorption

Absorption
Tmax: 1-2 hours

Extensive tissue distribution \Intestinal efflux

Distribution
Protein Binding: ~74%
Blood-to-Plasma Ratio: 17-73%

Transport
P-glycoprotein substrate

First-pass metabolism / Hepatic uptake

Hepatic Metabolism
Primary: CYP3A4
Secondary: CYP3A5, CYP2C8

Oxidative metabolism

Metabolites
6 primary metabolites including:
- 3 monohydroxylated forms
- 2 hydrolytic ring-opened products
- Phosphatidylcholine conjugate

Biliary elimination

Excretion

Feces: 80%
Urine: 5%

Click to download full resolution via product page
Diagram 1: Everolimus Pharmacokinetic Pathway: Absorption, Distribution, Metabolism, and Excretion

Everolimus undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with
additional contributions from CYP3A5 and CYP2C8 enzymes [7] [4]. The metabolism occurs through

oxidative processes, resulting in six primary metabolites detected in human blood: three monohydroxylated
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metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus [4].
The hydroxyeverolimus metabolites demonstrate significantly reduced immunosuppressive activity

compared to the parent drug, with approximately 10-40% of the activity of everolimus itself.

The elimination pathway of everolimus is predominantly through hepatic clearance and biliary excretion.
After administration of a radiolabeled dose, approximately 80% of the radioactivity is recovered in feces,
while only 5% is excreted in urine [4]. The relatively long elimination half-life of 30-35 hours supports
once-daily dosing regimens. Everolimus is a substrate for P-glycoprotein (P-gp), which influences its

absorption and tissue distribution, particularly at the blood-brain barrier [4].

Analytical Methods and Bioanalytical Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Methods

Sample Preparation:

Blood Collection: Collect blood samples in EDTA-containing tubes
Processing: Centrifuge at appropriate speed and time to separate plasma

Extraction: Liquid extraction of everolimus from biological matrix
Storage: Store at -70°C until analysis to maintain stability

Instrumentation Parameters:

e LC System: High-performance liquid chromatography with C18 column

e MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
¢ Quantification: Multiple reaction monitoring (MRM) mode

¢ Lower Limit of Quantification: 0.3 ng/mL for everolimus [5]

Quality Control:

¢ Implement calibration standards covering expected concentration range (1-30 ng/mL)
¢ Include quality control samples at low, medium, and high concentrations
¢ Maintain accuracy within £15% of nominal values (£20% at LLOQ)
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Chemiluminescent Microparticle Inmunoassay (CMIA)

Methodology:

¢ Principle: Competitive binding immunoassay using anti-sirolimus antibodies

e Platform: Architect i2Z000SR System (Abbott)

e Sample Pretreatment: Manual precipitation, heating (42°C, 10 minutes), centrifugation (11,800 rpm,
4 minutes)

¢ Calibration Range: 0.0-30.0 ng/mL with sensitivity of 1 ng/mL [7]

Protocol Considerations:

e Samples exceeding 30 ng/mL require dilution with calibrator A
e Method demonstrates cross-reactivity with everolimus metabolites (approximately 6-28%)
e Suitable for clinical therapeutic drug monitoring with rapid turnaround

Factors Influencing Pharmacokinetic Variability

Hepatic Impairment

Hepatic function significantly impacts everolimus pharmacokinetics due to its extensive hepatic metabolism.
Patients with moderate hepatic impairment (Child-Pugh B) demonstrate reduced clearance (9.1 + 3.1 L/h vs
19.4 £ 5.8 L/h in healthy subjects), increased AUC (245 + 91 ng-h/mL vs 114 + 45 ng-h/mL), and prolonged
half-life (79 + 42 hours vs 43 + 18 hours) [2]. The degree of impairment correlates with exposure changes,

necessitating dose adjustments:

Table 3: Everolimus Dose Adjustments in Hepatic Impairment

. . Child-Pugh Recommended Oncology AUC Increase vs
Hepatic Function
Class Dose Healthy
Normal - 10 mg/day -
Mild Impairment A 7.5 mg/day 1.96-fold
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. . Child-Pugh Recommended Oncology AUC Increase vs
Hepatic Function
Class Dose Healthy
Moderate B 5 mg/day 3.51-fold
Impairment
Severe Impairment C 2.5 mg/day 6.54-fold

Drug-Drug Interactions

Enzyme Inducers: Coadministration with strong CYP3A4 inducers reduces everolimus exposure. Enzyme-
inducing antiseizure medications (carbamazepine, phenytoin, phenobarbital) decrease evereolimus

concentration/dose ratios by approximately 50% (0.7 vs 1.4 ng/mL per mg) [6].

Enzyme Inhibitors: Strong CYP3A4 inhibitors (ketoconazole, clarithromycin, ritonavir) significantly
increase everolimus exposure. Concomitant use is generally contraindicated or requires substantial dose

reduction.

Food Interactions: Everolimus should be administered consistently with regard to meals as food may

reduce the AUC and Cmax. Grapefruit and grapefruit juice should be avoided due to CYP3A4 inhibition [4].

Pharmacogenomic Considerations

Genetic polymorphisms in enzymes and transporters contribute to everolimus pharmacokinetic variability:

CYP3AA4/5 polymorphisms: Affect metabolic clearance
CYP2C8 variants: Influence alternative metabolic pathways

ABCB1 (P-gp) polymorphisms: Impact intestinal absorption and blood-brain barrier penetration
PHLPP2, FGFR4 variants: May affect therapeutic response and toxicity [7]

Studies have identified specific single nucleotide polymorphisms (SNPs) associated with everolimus
pharmacokinetics and toxicity. For example, the CYP3A4*22 polymorphism is associated with reduced

enzyme activity and potentially increased everolimus exposure [7].
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Therapeutic Drug Monitoring Protocol

Indications for TDM

Therapeutic drug monitoring is recommended for everolimus due to its marrow therapeutic index,
significant pharmacokinetic variability, and concentration-efficacy relationships. Specific indications

include:

e Concomitant use of CYP3A4 inducers or inhibitors

e Hepatic impairment of any degree

e Unexplained toxicity despite appropriate dosing

e Lack of therapeutic response despite adequate dosing
e Suspected non-adherence to prescribed regimen

e Pediatric patients with changing body surface area

Sampling and Interpretation

Trough Concentration Monitoring:

e Sampling Time: Immediately before next dose (minimum concentration)
e Target Range: 5-15 ng/mL for most oncology indications [6]
¢ Steady-State Timing: After 7 days of consistent dosing

Interpretation Guidelines:

e Concentrations <5 ng/mL: Consider dose increase or investigate poor adherence, drug interactions,
or malabsorption

e Concentrations 5-15 ng/mL: Therapeutic range

e Concentrations >15 ng/mL: Evaluate for toxicity and consider dose reduction

Intra-patient Variability: The coefficient of variation for everolimus trough concentrations within

individuals is approximately 40%, necessitating repeated measurements for dose optimization [6].

Conclusion
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Everolimus demonstrates complex pharmacokinetics characterized by significant inter-individual variability
influenced by hepatic function, drug interactions, and genetic factors. Robust pharmacokinetic study designs
should incorporate appropriate sampling strategies, sensitive analytical methods, and careful consideration of
patient-specific factors. Therapeutic drug monitoring plays a crucial role in optimizing everolimus therapy,
particularly in special populations and those receiving concomitant medications that affect CYP3A4 activity.
The protocols outlined in this document provide researchers with comprehensive guidance for conducting

everolimus pharmacokinetic studies in human subjects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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